molecular formula C14H17NO4Sn B017762 N-Succinimidyl 3-(triméthylstannyl)benzoate CAS No. 122856-01-3

N-Succinimidyl 3-(triméthylstannyl)benzoate

Numéro de catalogue: B017762
Numéro CAS: 122856-01-3
Poids moléculaire: 382 g/mol
Clé InChI: FAWLNYODPPEZHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mécanisme D'action

Target of Action

N-Succinimidyl 3-(Trimethylstannyl)benzoate, also known as N-Succinimidyl 3-Trimethylstannyl-benzoate, is primarily used for the radioiodination of monoclonal antibodies . Monoclonal antibodies are proteins produced by the immune system that can bind to specific targets, such as cancer cells, and are often used in targeted therapies .

Mode of Action

The compound acts as a precursor for the introduction of radioactive iodine into the monoclonal antibodies . The trimethylstannyl group in the compound is replaced by iodine in a process called Stille coupling, which allows the compound to be labeled with radioactive iodine . This labeled compound can then bind to the monoclonal antibodies, enabling the tracking and imaging of the antibodies in the body .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function and behavior of the monoclonal antibodies it labels . By labeling these antibodies with radioactive iodine, the compound allows for the visualization of these pathways and the tracking of the antibodies’ interactions with their targets .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl 3-(Trimethylstannyl)benzoate would largely depend on the properties of the monoclonal antibodies it is attached to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as the size, charge, and hydrophobicity of the antibodies .

Result of Action

The primary result of the action of N-Succinimidyl 3-(Trimethylstannyl)benzoate is the labeling of monoclonal antibodies with radioactive iodine . This allows for the tracking and imaging of these antibodies in the body, which can be useful in both research and clinical settings .

Action Environment

The action of N-Succinimidyl 3-(Trimethylstannyl)benzoate can be influenced by various environmental factors. For example, the efficiency of the Stille coupling reaction used to label the compound with iodine can be affected by factors such as temperature and the presence of other chemical species . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and the presence of proteases, which can degrade proteins .

Analyse Biochimique

Biochemical Properties

It is known that this compound is used in the radioiodination of monoclonal antibodies . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in antibody production and function.

Cellular Effects

The cellular effects of N-Succinimidyl 3-(trimethylstannyl)benzoate are largely related to its role in antibody labeling and radioiodination . It may influence cell function by modifying the properties of antibodies, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its use in antibody labeling and radioiodination , it likely exerts its effects at the molecular level through binding interactions with antibodies and possibly other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate typically involves the reaction of 3-(trimethylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Succinimidyl 3-(trimethylstannyl)benzoate primarily undergoes substitution reactions, particularly in the context of radioiodination. The trimethylstannyl group is replaced by an iodine atom in the presence of an oxidizing agent such as tert-butylhydroperoxide .

Common Reagents and Conditions

Major Products Formed

The major product formed from the substitution reaction is N-Succinimidyl 3-iodobenzoate, which is a valuable intermediate for further functionalization and conjugation to biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-Succinimidyl 3-(trimethylstannyl)benzoate is unique due to its high reactivity and efficiency in substitution reactions, making it a preferred choice for the synthesis of radioiodinated compounds. Its trimethylstannyl group provides a balance between reactivity and stability, ensuring high yields and minimal side reactions .

Activité Biologique

N-Succinimidyl 3-trimethylstannyl-benzoate (often referred to as m-MeATE) is a compound primarily utilized in the field of radiopharmaceuticals, particularly for labeling antibodies with radioactive isotopes for therapeutic and diagnostic purposes. This article explores its biological activity, focusing on its synthesis, application in radioimmunotherapy, and the implications of its use in clinical settings.

N-Succinimidyl 3-trimethylstannyl-benzoate is synthesized through a series of chemical reactions involving succinimidyl esters and trimethylstannyl groups. The compound serves as an intermediate in the radiohalogenation process, particularly for attaching astatine-211 (211At^{211}\text{At}) to monoclonal antibodies (mAbs). The efficiency of this synthesis can be influenced by various factors, including solvent choice and reaction conditions.

Key Synthesis Parameters

  • Solvents Used : Methanol, chloroform, and benzene.
  • Oxidizing Agents : N-chlorosuccinimide (NCS) is commonly used to facilitate the labeling process.
  • Radiation Dose : Studies indicate that increasing radiation doses can negatively impact the yield of labeled products, necessitating careful optimization of synthesis conditions to maintain high radiochemical yields.

Applications in Radioimmunotherapy

The primary biological activity of m-MeATE lies in its application for radioimmunotherapy, particularly in targeting cancer cells. The compound enables the attachment of radioactive isotopes to antibodies, allowing for targeted radiation therapy that minimizes damage to surrounding healthy tissues.

  • Targeting Cancer Cells : m-MeATE-conjugated antibodies bind specifically to tumor-associated antigens.
  • Radiation Delivery : Once bound, the radioactive isotope emits alpha particles that induce localized damage to cancer cells while sparing normal cells.

Study on Astatine-211 Labeling

A significant study demonstrated the efficacy of m-MeATE in labeling antibodies with 211At^{211}\text{At} for treating disseminated cancer. The study reported:

  • Radiochemical Yields : Achieved yields ranged from 67% to 81%, with specific activities up to 1 GBq/mg.
  • Immunoreactivity : The labeled antibodies maintained high immunoreactivity, essential for effective targeting of cancer cells.
  • Biodistribution : In vivo studies showed appropriate organ uptake patterns, indicating effective targeting capabilities without significant off-target effects .

Comparative Analysis

A comparative study between m-MeATE and other labeling agents (e.g., N-succinimidyl 3-(tri-n-butylstannyl)benzoate) highlighted:

  • Higher Yields : m-MeATE consistently provided higher yields under similar conditions.
  • Stability : The stability of 211At^{211}\text{At} binding was superior compared to iodine-based counterparts, which often suffer from deastatination issues post-injection .

Table: Summary of Biological Activity Findings

Study ReferenceCompound UsedRadiochemical YieldSpecific ActivityImmunoreactivityNotes
m-MeATE + 211At^{211}\text{At}67% - 81%Up to 1 GBq/mgHighEffective for tumor targeting
m-MeATEHigher than BuSTBNot specifiedComparableBetter stability against deastatination
Herceptin + m-MeATE70% - 80%HighMaintainedSuitable for clinical applications

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNYODPPEZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153738
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122856-01-3
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl 3-Trimethylstannyl-benzoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl 3-Trimethylstannyl-benzoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl 3-Trimethylstannyl-benzoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl 3-Trimethylstannyl-benzoate
Reactant of Route 5
N-Succinimidyl 3-Trimethylstannyl-benzoate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyl 3-Trimethylstannyl-benzoate
Customer
Q & A

Q1: What is the primary application of N-Succinimidyl 3-(trimethylstannyl)benzoate in the context of these research papers?

A1: N-Succinimidyl 3-(trimethylstannyl)benzoate serves as a crucial intermediate reagent for radiolabeling antibodies and other biomolecules with the α-particle-emitting radionuclide Astatine-211 (211At) [1, 3-12]. This radiolabeling is particularly important for targeted alpha therapy (TAT) applications.

Q2: How does N-Succinimidyl 3-(trimethylstannyl)benzoate facilitate the attachment of 211At to targeting molecules like antibodies?

A2: N-Succinimidyl 3-(trimethylstannyl)benzoate acts as a linker molecule. The N-succinimidyl ester group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. Subsequently, the trimethylstannyl group is readily replaced by 211At through a radiohalogenation reaction (astatodestannylation) [, , , ].

Q3: Are there alternative methods for radiolabeling antibodies with 211At?

A3: Yes, research has explored direct astatination of antibodies using an ε-lysyl-3-(trimethylstannyl)benzamide immunoconjugate. This method has shown promising results in achieving high yields and specific activity comparable to the traditional two-step procedure involving N-Succinimidyl 3-(trimethylstannyl)benzoate [].

Q4: What are the advantages of using N-Succinimidyl 3-(trimethylstannyl)benzoate for 211At radiolabeling?

A4: The procedure utilizing this compound offers several advantages:

  • High radiochemical yields: Labeling efficiencies using this method typically range from 50% to 70% [].
  • Rapid reaction kinetics: The reaction proceeds rapidly, which is crucial considering the 7.2-hour half-life of 211At [].
  • Preservation of antibody immunoreactivity: Studies indicate that antibodies labeled using this method largely retain their ability to bind to target antigens [, ].

Q5: What challenges are associated with the use of N-Succinimidyl 3-(trimethylstannyl)benzoate in high-activity 211At radiolabeling?

A5: A significant challenge is the radiolytic effects of 211At α-particles, which can degrade the reagent and impact the synthesis yield of the final radiolabeled product, particularly at high activity levels required for clinical applications [].

Q6: How do solvents affect the radiolytic decomposition of N-Succinimidyl 3-(trimethylstannyl)benzoate during 211At radiolabeling?

A6: Research by Pozzi and Zalutsky demonstrated that the choice of solvent significantly influences radiolytic decomposition. For example, chloroform led to extensive degradation, while methanol and benzene provided greater stability [].

Q7: Beyond antibodies, what other molecules have been successfully labeled with 211At using N-Succinimidyl 3-(trimethylstannyl)benzoate?

A7: Researchers have successfully labeled various molecules, including:

  • F(ab')2 fragments: Smaller antibody fragments, offering potentially improved pharmacokinetics [, ].
  • Poly-L-lysine: Used as a carrier for both 211At and biotin in pretargeted radioimmunotherapy [, , ].
  • Polymer particles: Explored for potential use in intracavitary radiotherapy [].

Q8: Are there any concerns regarding the in vivo stability of the bond between 211At and the targeting molecule after being linked by N-Succinimidyl 3-(trimethylstannyl)benzoate?

A9: While the labeling method generally maintains good stability, some studies observed a slight increase in normal tissue activity at later time points with 211At-labeled antibodies compared to their 125I-labeled counterparts. This suggests a potential minor release of free 211At in vivo []. Further research is needed to fully characterize the long-term stability of these conjugates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.